Ethanethioamide--acetonitrile (1/1)
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Overview
Description
Ethanethioamide–acetonitrile (1/1) is a compound formed by the combination of ethanethioamide and acetonitrile in a 1:1 molar ratio. Ethanethioamide, also known as thioacetamide, is an organosulfur compound with the formula C₂H₅NS. Acetonitrile, on the other hand, is a simple nitrile with the formula CH₃CN. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanethioamide is typically synthesized by treating acetamide with phosphorus pentasulfide. The reaction proceeds as follows:
CH3C(O)NH2+41P4S10→CH3C(S)NH2+41P4S6O4
Acetonitrile is commonly produced as a byproduct in the manufacture of acrylonitrile. The combination of ethanethioamide and acetonitrile in a 1:1 molar ratio can be achieved by mixing equimolar amounts of the two compounds under controlled conditions .
Industrial Production Methods: Industrial production of ethanethioamide involves the use of large-scale reactors where acetamide is treated with phosphorus pentasulfide. Acetonitrile is typically obtained from the petrochemical industry as a byproduct of acrylonitrile production. The two compounds are then combined in precise ratios to form ethanethioamide–acetonitrile (1/1).
Chemical Reactions Analysis
Types of Reactions: Ethanethioamide–acetonitrile (1/1) undergoes various chemical reactions, including:
Oxidation: Ethanethioamide can be oxidized to form acetamide and other sulfur-containing compounds.
Reduction: Acetonitrile can be reduced to form ethylamine.
Substitution: Both ethanethioamide and acetonitrile can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products:
Oxidation Products: Acetamide, sulfur dioxide.
Reduction Products: Ethylamine.
Substitution Products: Various substituted ethanethioamides and acetonitriles.
Scientific Research Applications
Ethanethioamide–acetonitrile (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethanethioamide–acetonitrile (1/1) involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Ethanethioamide–acetonitrile (1/1) can be compared with other similar compounds based on its chemical structure and properties:
Similar Compounds:
Uniqueness:
- The combination of ethanethioamide and acetonitrile in a 1:1 ratio results in a compound with unique properties, such as enhanced reactivity and solubility in polar solvents. This makes it particularly useful in various scientific and industrial applications .
Properties
CAS No. |
55131-53-8 |
---|---|
Molecular Formula |
C4H8N2S |
Molecular Weight |
116.19 g/mol |
IUPAC Name |
acetonitrile;ethanethioamide |
InChI |
InChI=1S/C2H5NS.C2H3N/c1-2(3)4;1-2-3/h1H3,(H2,3,4);1H3 |
InChI Key |
LSOWZKPNRJYLSR-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.CC(=S)N |
Origin of Product |
United States |
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